3-Aminopent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

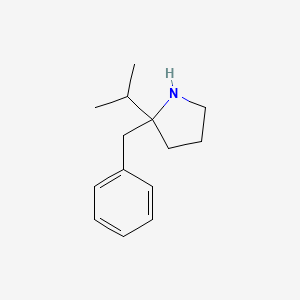

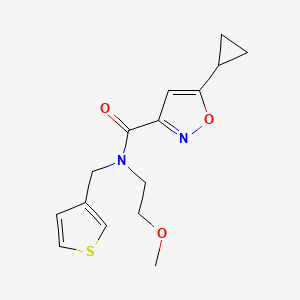

APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.Molecular Structure Analysis

The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .Applications De Recherche Scientifique

Neurological Disease Research

APEA is used in neurological disease research due to its activity as a glutamate decarboxylase inhibitor. This activity is relevant for inducing seizures in animal models, which helps in the study of epilepsy and other neurological disorders .

Metabolic Disease Research

APEA is involved in metabolic disease research. It is used to study the receptors and pathways involved in metabolic disorders, which can lead to the development of treatments for conditions like diabetes .

Mécanisme D'action

Target of Action

3-Aminopent-4-enoic acid, also known as DL-Allylglycine, primarily targets the Glutamate Decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.

Mode of Action

The compound acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA. This disruption can lead to an increase in the concentration of glutamate and a decrease in the concentration of GABA. The imbalance between these two neurotransmitters can result in excitatory and inhibitory signals in the brain, leading to convulsant activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopent-4-enoic acid is the GABAergic pathway . This pathway is critical for maintaining the balance of excitation and inhibition in the brain. By inhibiting GAD, 3-Aminopent-4-enoic acid disrupts this balance, potentially leading to neurological disorders such as epilepsy .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed in the body

Result of Action

The primary result of 3-Aminopent-4-enoic acid’s action is the induction of convulsant activity . This is due to the disruption of the balance between excitatory and inhibitory neurotransmitters in the brain. It has been used in studies to induce epileptic seizures .

Safety and Hazards

Propriétés

IUPAC Name |

3-aminopent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDXWYBYQUVMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopent-4-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)